hK2p01 derivative KLK2 inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung „hK2p01-Derivat KLK2-Inhibitor“ ist ein 11-Aminosäure-Substrat-kompetitiver Inhibitor mit Selektivität für humane Kallikrein-verwandte Peptidase 2 (KLK2) . KLK2 ist ein Enzym, das in verschiedene physiologische Prozesse involviert ist, darunter die Samenflüssigkeitsverflüssigung und die Blutdruckregulation . Eine erhöhte Expression von KLK2 wurde mit dem Fortschreiten von Prostatakrebs in Verbindung gebracht, was es zu einem wichtigen Ziel für therapeutische Interventionen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese des hK2p01-Derivats KLK2-Inhibitors beinhaltet Peptidsynthesetechniken. Die Verbindung ist ein Peptid oder ein Derivat, und seine Herstellung erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS) . Der Prozess beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Jede Aminosäure wird durch spezifische Schutzgruppen geschützt, um unerwünschte Nebenreaktionen zu verhindern. Das Endprodukt wird vom Harz abgespalten und mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptidinhibitoren wie dem hK2p01-Derivat KLK2-Inhibitor folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings im größeren Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um Effizienz und Reproduzierbarkeit zu verbessern. Der Einsatz fortschrittlicher Reinigungstechniken, wie z. B. präparative HPLC, gewährleistet die hohe Reinheit des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hK2p01 derivative KLK2 inhibitor involves peptide synthesis techniques. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS) . The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of peptide inhibitors like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Der hK2p01-Derivat KLK2-Inhibitor unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Diese Reaktionen sind für seine Synthese und seinen Abbau unerlässlich. Die Verbindung unterliegt aufgrund ihrer Peptidnatur typischerweise nicht Oxidation, Reduktion oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig in der Peptidsynthese verwendet.

Abspaltung vom Harz: Trifluoressigsäure (TFA) wird verwendet, um das Peptid vom festen Träger abzuspalten.

Reinigung: HPLC mit geeigneten Lösungsmitteln und Gradienten wird zur Reinigung eingesetzt.

Hauptprodukte

Das Hauptprodukt, das bei der Synthese des hK2p01-Derivats KLK2-Inhibitors entsteht, ist das Peptid selbst. Nebenprodukte können abgeschnittene Peptide oder Peptide mit unvollständiger Entschützung sein .

Wissenschaftliche Forschungsanwendungen

Der hK2p01-Derivat KLK2-Inhibitor hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: Als Werkzeug zum Studium der Enzymkinetik und Inhibitionsmechanismen verwendet.

Biologie: Hilft beim Verständnis der Rolle von KLK2 in physiologischen Prozessen und Krankheitszuständen.

Medizin: Potenzielles Therapeutikum für Prostatakrebs aufgrund seiner Fähigkeit, die KLK2-Aktivität zu hemmen.

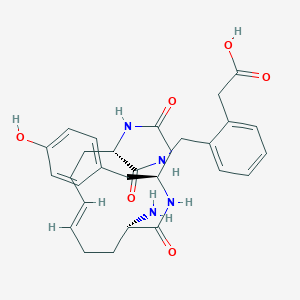

Wirkmechanismus

Der hK2p01-Derivat KLK2-Inhibitor übt seine Wirkung aus, indem er an die aktive Stelle des KLK2-Enzyms bindet und so verhindert, dass es mit seinen natürlichen Substraten interagiert . Diese Hemmung stört die nachgeschalteten Signalwege, die die Proliferation und das Überleben von Krebszellen fördern. Die Selektivität der Verbindung für KLK2 gewährleistet eine gezielte Hemmung und minimiert Off-Target-Effekte .

Wirkmechanismus

The hK2p01 derivative KLK2 inhibitor exerts its effects by binding to the active site of the KLK2 enzyme, preventing it from interacting with its natural substrates . This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation and survival. The compound’s selectivity for KLK2 ensures targeted inhibition, minimizing off-target effects .

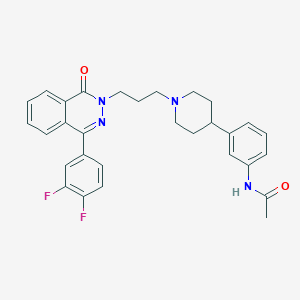

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KLK2b (c1): Ein weiterer Peptidinhibitor mit Selektivität für KLK2.

Peptid-KLK2-Inhibitoren: Verschiedene lineare und cyclische Peptidinhibitoren, die auf KLK2 abzielen.

Einzigartigkeit

Der hK2p01-Derivat KLK2-Inhibitor ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und hohen Selektivität für KLK2 . Seine Fähigkeit, die KLK2-Aktivität mit minimalen Off-Target-Effekten zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Eigenschaften

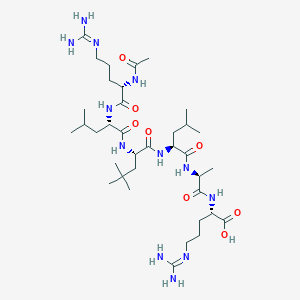

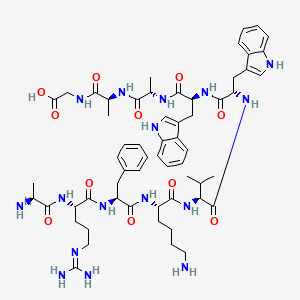

Molekularformel |

C59H82N16O11 |

|---|---|

Molekulargewicht |

1191.4 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |

InChI-Schlüssel |

BVRWWHKWGPOKPN-NXOPMQQOSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)

![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)

![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)

![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)

![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)

![(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)